(R)-6-Methylpiperidin-2-one (R)-6-Methylpiperidin-2-one
Brand Name: Vulcanchem
CAS No.: 68330-73-4
VCID: VC8288176
InChI: InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
SMILES: CC1CCCC(=O)N1
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol

(R)-6-Methylpiperidin-2-one

CAS No.: 68330-73-4

Cat. No.: VC8288176

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Methylpiperidin-2-one - 68330-73-4

Specification

CAS No. 68330-73-4
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name (6R)-6-methylpiperidin-2-one
Standard InChI InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
Standard InChI Key XPMMAKUHNMSONL-RXMQYKEDSA-N
Isomeric SMILES C[C@@H]1CCCC(=O)N1
SMILES CC1CCCC(=O)N1
Canonical SMILES CC1CCCC(=O)N1

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

(R)-6-Methylpiperidin-2-one (CAS No. 68330-73-4) belongs to the piperidin-2-one class, featuring a lactam ring with a methyl group at the R-configured 6-position. Key identifiers include:

PropertyValueSource
IUPAC Name(6R)-6-methylpiperidin-2-one
Molecular FormulaC6H11NO\text{C}_6\text{H}_{11}\text{NO}
Molecular Weight113.16 g/mol
SMILESC[C@@H]1CCCC(=O)N1\text{C}[C@@H]1\text{CCCC(=O)N1}
InChIKeyXPMMAKUHNMSONL-RXMQYKEDSA-N

The stereochemistry at the 6-position is critical for its interactions in biological systems, as enantiomeric forms often exhibit distinct pharmacological profiles.

Spectroscopic and Computational Data

Computational models predict a boiling point of 254.0±9.0C254.0 \pm 9.0^\circ \text{C} and a density of 0.951±0.06g/cm30.951 \pm 0.06 \, \text{g/cm}^3, consistent with its non-polar lactam structure . The pKa of the lactam nitrogen is estimated at 16.67±0.4016.67 \pm 0.40, indicating weak basicity under physiological conditions .

Synthesis and Manufacturing

Table 2.1: Representative Reaction Conditions for Piperidin-2-ones

StepReagents/ConditionsYield
CyclizationH2O\text{H}_2\text{O}, Δ, 12h60–70%
Chiral ResolutionLipase-mediated hydrolysis>90% ee

Industrial Production

Industrial-scale production prioritizes enantioselective catalysis to minimize racemization. Process optimization focuses on solvent selection (e.g., tetrahydrofuran) and temperature control to preserve stereochemical integrity.

Physicochemical Properties

Thermal and Solubility Profiles

(R)-6-Methylpiperidin-2-one exhibits limited water solubility due to its lactam ring but is miscible with polar aprotic solvents like DMSO and DMF . Key properties include:

Table 3.1: Experimental and Predicted Physicochemical Data

PropertyValueMethod
Boiling Point254.0±9.0C254.0 \pm 9.0^\circ \text{C}Predicted
Density0.951±0.06g/cm30.951 \pm 0.06 \, \text{g/cm}^3Predicted
LogP0.95Calculated

Stability and Reactivity

The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, opening the lactam ring to form linear amides.

TargetActivity (IC50)Compound
MAPK142.3μM2.3 \, \mu\text{M}6-Ethyl derivative
Acetylcholinesterase8.7μM8.7 \, \mu\text{M}4-Methoxy analog

Industrial and Research Applications

Pharmaceutical Intermediates

(R)-6-Methylpiperidin-2-one serves as a precursor to antipsychotics (e.g., risperidone analogs) and analgesics. Its chiral center is leveraged to reduce off-target effects in active pharmaceutical ingredients (APIs).

Material Science

The lactam ring participates in polymer cross-linking, enhancing thermal stability in polyamides.

HazardPrecautionary Measures
Skin ContactWash with soap/water; remove contaminated clothing
Eye ExposureRinse cautiously for 15 minutes
InhalationMove to fresh air; seek medical attention

Future Directions

Research priorities include:

  • Enantioselective Synthesis: Developing cost-effective catalytic asymmetric methods.

  • Biological Profiling: Screening against oncology and CNS targets.

  • Green Chemistry: Solvent-free cyclization using microwave irradiation.

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